Cas no 70533-96-9 ((S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate)
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
- Boc-L-Leu-NH2
- N-tert-Butoxycarbonyl-L-leucine amide
- BOC-LEU-NH2
- tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate
- ((S)-1-Carbamoyl-3-methyl-butyl)-carbamidsaeure-tert-butylester
- N-(tert-butoxycarbonyl)leucinamide
- N-tert-Butoxycarbonyl-L-leucin-amid
- CHEBI:167742
- AKOS015968841
- N~2~-(tert-Butoxycarbonyl)-L-leucinamide
- TERT-BUTYL N-[(1S)-1-CARBAMOYL-3-METHYLBUTYL]CARBAMATE
- MFCD08275793
- 70533-96-9
- AS-73572
- Boc-L-Ile-NH2
- TERT-BUTYL (1S)-1-(AMINOCARBONYL)-3-METHYLBUTYLCARBAMATE
- (S)-tert-Butyl 1-amino-4-methyl-1-oxopentan-2-ylcarbamate
- BoC-L-leucine amide
- DTXSID60428382
- tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate
- A866600
- SCHEMBL2632701
- Carbamic acid, [(1S)-1-(aminocarbonyl)-3-methylbutyl]-,1,1-dimethylethyl ester
- LJPDJTPZNJKXPW-QMMMGPOBSA-N
- tert-butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate
- DB-328166
-
- MDL: MFCD08275793
- Inchi: 1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t8-/m0/s1
- InChI Key: LJPDJTPZNJKXPW-QMMMGPOBSA-N
- SMILES: O(C(N[C@H](C(N)=O)CC(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 230.16300
- Monoisotopic Mass: 230.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 81.4Ų
Experimental Properties
- PSA: 81.42000
- LogP: 2.50230
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AI55257-25g |
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate |
70533-96-9 | 97% | 25g |
$431.00 | 2024-04-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59450-100g |
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate |
70533-96-9 | 99% | 100g |
¥3380.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59450-50g |
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate |
70533-96-9 | 99% | 50g |
¥1690.0 | 2022-04-28 | |
| eNovation Chemicals LLC | D772492-1g |
Carbamic acid, [(1S)-1-(aminocarbonyl)-3-methylbutyl]-,1,1-dimethylethyl ester |
70533-96-9 | 95% | 1g |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | D772492-5g |
Carbamic acid, [(1S)-1-(aminocarbonyl)-3-methylbutyl]-,1,1-dimethylethyl ester |
70533-96-9 | 95% | 5g |
$180 | 2024-06-06 | |
| eNovation Chemicals LLC | D772492-25g |
Carbamic acid, [(1S)-1-(aminocarbonyl)-3-methylbutyl]-,1,1-dimethylethyl ester |
70533-96-9 | 95% | 25g |
$465 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741136-25g |
tert-Butyl (s)-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate |
70533-96-9 | 98% | 25g |
¥5166.00 | 2024-05-02 | |
| A2B Chem LLC | AI55257-1g |
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate |
70533-96-9 | 97% | 1g |
$36.00 | 2024-04-19 | |
| A2B Chem LLC | AI55257-5g |
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate |
70533-96-9 | 97% | 5g |
$124.00 | 2024-04-19 | |
| Ambeed | A683651-1g |
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate |
70533-96-9 | 97% | 1g |
$49.0 | 2025-04-17 |
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate Suppliers
(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate
Recent Advances in the Application of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (CAS: 70533-96-9) in Chemical Biology and Pharmaceutical Research
The compound (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (CAS: 70533-96-9) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral building block is particularly valuable in the synthesis of peptidomimetics and bioactive molecules, owing to its unique structural features and functional groups. Recent studies have explored its utility in drug discovery, asymmetric synthesis, and as a key intermediate in the development of novel therapeutics.
One of the most notable advancements involves the use of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate in the synthesis of protease inhibitors. Researchers have demonstrated its efficacy in the construction of selective inhibitors targeting enzymes such as HIV-1 protease and thrombin. The compound's tert-butyloxycarbonyl (Boc) protecting group and its chiral center play a critical role in achieving high enantioselectivity and yield in these synthetic pathways. Recent publications highlight optimized protocols for its incorporation into complex molecular architectures, enhancing both efficiency and scalability.
In addition to its role in protease inhibitor development, (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate has been employed in the design of peptide-based therapeutics. Its compatibility with solid-phase peptide synthesis (SPPS) techniques has enabled the rapid assembly of peptide libraries for high-throughput screening. A 2023 study published in the Journal of Medicinal Chemistry reported its use in the synthesis of cyclic peptides with enhanced metabolic stability and binding affinity for G-protein-coupled receptors (GPCRs). These findings underscore its potential in addressing challenges related to peptide drug delivery and bioavailability.
Furthermore, the compound's application extends to the field of bioconjugation, where it serves as a linker for the attachment of payloads to antibodies and other biomolecules. Recent work has focused on its use in antibody-drug conjugates (ADCs), where its stability under physiological conditions and selective reactivity are highly advantageous. Innovations in this area have been driven by the need for more precise and effective targeted therapies, particularly in oncology.
Despite these advancements, challenges remain in the large-scale production and purification of (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate. Recent efforts have addressed these issues through the development of greener synthetic routes, such as catalytic asymmetric hydrogenation and flow chemistry. These methods not only improve yield and purity but also align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
In conclusion, (S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (CAS: 70533-96-9) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its multifaceted applications, from drug discovery to bioconjugation, highlight its enduring relevance. Future research is expected to further explore its potential in emerging areas such as PROTACs (proteolysis targeting chimeras) and covalent inhibitors, solidifying its role as a cornerstone in medicinal chemistry.
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